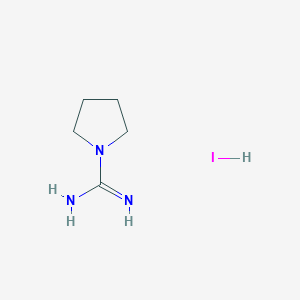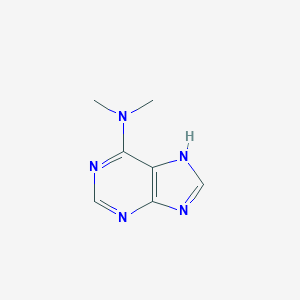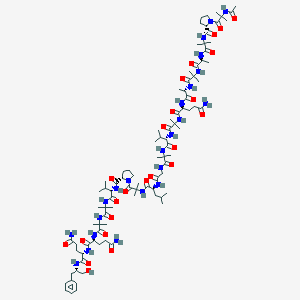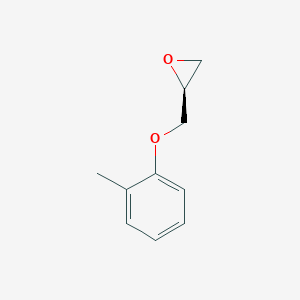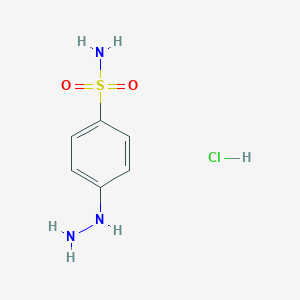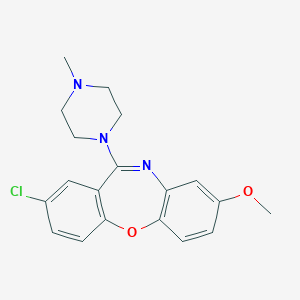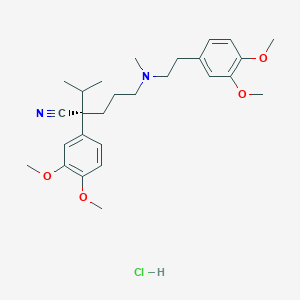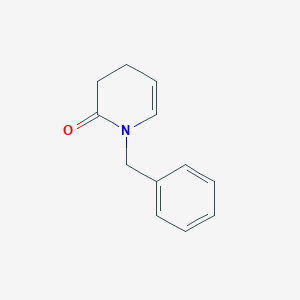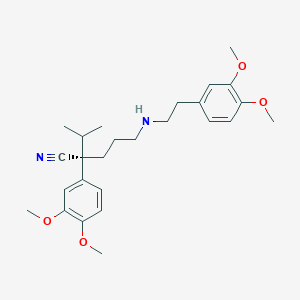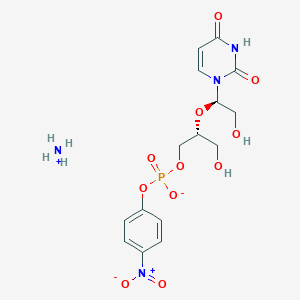
Sunpp3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate is a nucleoside analogue that has been synthesized for various biochemical applications. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in studying enzyme interactions and biochemical pathways.
Métodos De Preparación
The synthesis of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves the esterification of 2’,3’-secouridine with 4-nitrophenyl phosphate. The reaction typically requires specific conditions to ensure the formation of the desired diastereoisomers. The process involves:
Esterification Reaction: The nucleoside analogue 2’,3’-secouridine is reacted with 4-nitrophenyl phosphate under controlled conditions to form the ester bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), with a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Análisis De Reacciones Químicas
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical applications.
Substitution Reactions: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Aplicaciones Científicas De Investigación
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate has several scientific research applications:
Enzyme Studies: It is used to study the activity of phosphodiesterases, as it serves as a substrate that can be hydrolyzed by these enzymes.
Biochemical Pathways: The compound is valuable in investigating biochemical pathways involving nucleoside analogues and their interactions with enzymes.
Medical Research:
Mecanismo De Acción
The mechanism of action of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves its interaction with phosphodiesterases. The enzyme binds to the compound and catalyzes the hydrolysis of the ester bond, releasing 2’,3’-secouridine and 4-nitrophenyl phosphate. This reaction is crucial for studying the enzyme’s specificity and activity .
Comparación Con Compuestos Similares
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate can be compared with other nucleoside analogues such as:
Thymidine 5’-monophosphate: Unlike 2’,3’-secouridine 4-nitrophenyl 3’-phosphate, thymidine 5’-monophosphate is a natural substrate for phosphodiesterases and is hydrolyzed more rapidly.
2’,3’-Secouridine 4-nitrophenyl 5’-phosphate: This compound is a diastereoisomer of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate and has similar applications but different enzyme affinities.
Propiedades
Número CAS |
110238-07-8 |
|---|---|
Fórmula molecular |
C15H21N4O11P |
Peso molecular |
464.32 g/mol |
Nombre IUPAC |
azanium;[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-hydroxyethoxy]-3-hydroxypropyl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1 |
Clave InChI |
HZZXZYIHMBASFP-QMDUSEKHSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC[C@@H](CO)O[C@H](CO)N2C=CC(=O)NC2=O.[NH4+] |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
Key on ui other cas no. |
110238-07-8 |
Sinónimos |
2',3'-secouridine 4-nitrophenyl 3'-phosphate SUNPP3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


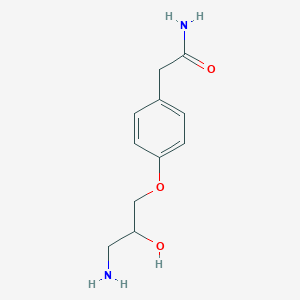
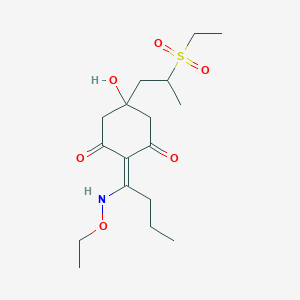
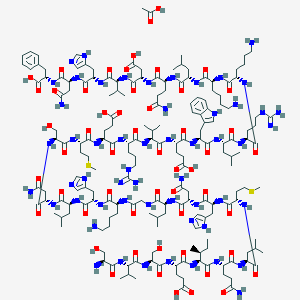
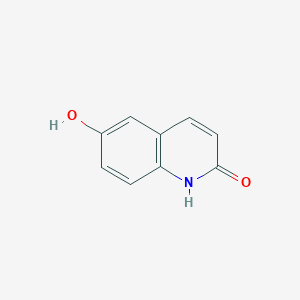
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
